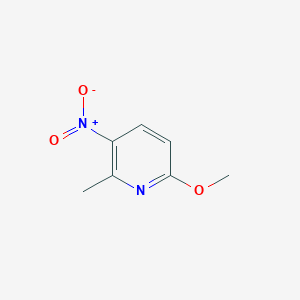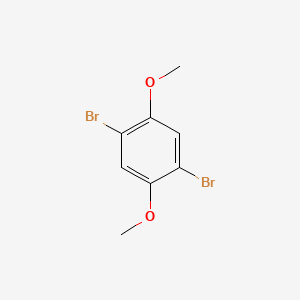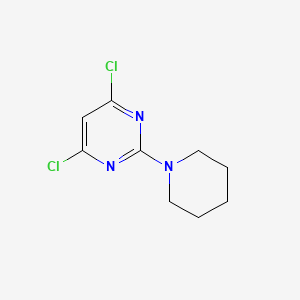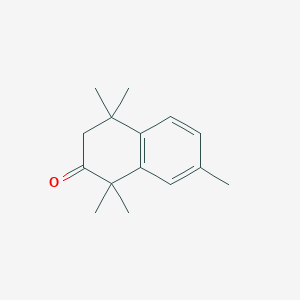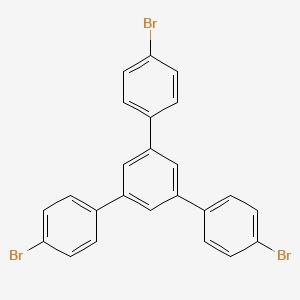
1-Iodo-3,5-dinitrobenzene
概述
描述
C6H3IN2O4 . It is characterized by the presence of an iodine atom and two nitro groups attached to a benzene ring. This compound is generally used in dyes, stains, indicators, and various industrial applications .
准备方法
1-Iodo-3,5-dinitrobenzene can be synthesized through a multi-step process involving nitration and iodination reactions. One common method involves the nitration of 1-iodo-3-nitrobenzene to introduce the second nitro group. The reaction conditions typically include the use of concentrated nitric acid and sulfuric acid as nitrating agents .
In an industrial setting, the production of this compound may involve similar nitration and iodination steps, but on a larger scale with optimized reaction conditions to ensure high yield and purity .
化学反应分析
1-Iodo-3,5-dinitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as tin and hydrochloric acid, or catalytic hydrogenation.
Substitution: The iodine atom can be substituted by other nucleophiles in the presence of a suitable catalyst.
Common reagents and conditions used in these reactions include reducing agents like tin and hydrochloric acid for reduction, and palladium catalysts for substitution reactions. The major products formed from these reactions are 1-iodo-3,5-diaminobenzene and various substituted benzene derivatives .
科学研究应用
1-Iodo-3,5-dinitrobenzene has several scientific research applications:
作用机制
The mechanism of action of 1-iodo-3,5-dinitrobenzene primarily involves its reactivity due to the presence of the iodine and nitro groups. The nitro groups are electron-withdrawing, making the benzene ring more susceptible to nucleophilic substitution reactions. The iodine atom can act as a leaving group in these reactions, facilitating the formation of new chemical bonds .
相似化合物的比较
1-Iodo-3,5-dinitrobenzene can be compared with other similar compounds such as:
- 1-Iodo-2-nitrobenzene
- 1-Iodo-4-nitrobenzene
- 3,5-Dinitroaniline
- 1,3-Dinitrobenzene
What sets this compound apart is the specific positioning of the iodine and nitro groups, which influences its reactivity and applications. For example, the presence of two nitro groups in the meta positions relative to the iodine atom makes it more reactive in certain substitution reactions compared to compounds with only one nitro group .
属性
IUPAC Name |
1-iodo-3,5-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3IN2O4/c7-4-1-5(8(10)11)3-6(2-4)9(12)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AISNAASNOWRWIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])I)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3IN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10284273 | |
| Record name | 1-Iodo-3,5-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10284273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6276-04-6 | |
| Record name | 6276-04-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36447 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Iodo-3,5-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10284273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-iodo-3,5-dinitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 1-iodo-3,5-dinitrobenzene participate in halogen bonding, and how does this compare to other halogen bond donors?
A: Yes, this compound acts as a halogen bond donor [, ]. It forms co-crystals with halogen bond acceptors like 1,4-diazabicyclo[2.2.2]octane, exhibiting polymorphism due to variations in halogen bond strength and stoichiometry []. Interestingly, despite having similar electrostatic potential to iodopentafluorobenzene, this compound forms weaker halogen bonds in solution, as evidenced by Raman spectroscopy and computational studies []. This suggests that factors beyond electrostatic potential, such as charge transfer interactions, play a significant role in determining halogen bond strength.
Q2: What are the implications of understanding the halogen bonding capabilities of this compound?
A: Understanding the halogen bonding propensity of this compound can inform crystal engineering efforts and the design of functional materials. By manipulating the halogen bond acceptor and the crystallization conditions, different polymorphic forms with distinct properties can potentially be accessed []. Furthermore, recognizing the limitations of relying solely on electrostatic potential predictions for halogen bond strength [] is crucial for designing more accurate computational models and predicting halogen bond-driven assemblies.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

